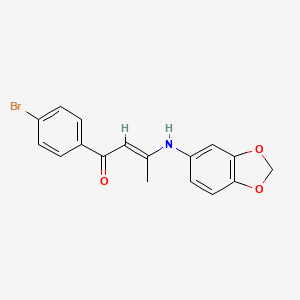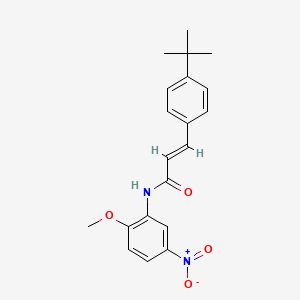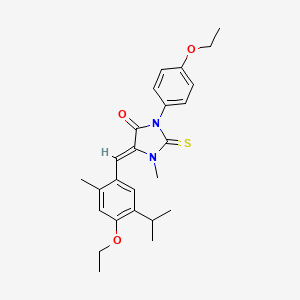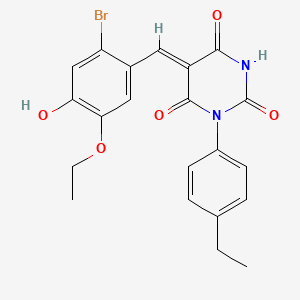
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied extensively for its ability to interact with estrogen receptors in the body. In
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is related to its ability to interact with estrogen receptors. It acts as a partial agonist of these receptors, which means that it can both activate and block the effects of estrogen in the body. This property makes it useful in the treatment of estrogen-related diseases such as breast cancer and osteoporosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one are related to its interaction with estrogen receptors. It has been shown to increase bone density and reduce the risk of osteoporosis by stimulating bone formation. It has also been shown to have anti-cancer effects by blocking the growth of estrogen-dependent tumors. Other effects of this compound include the regulation of lipid metabolism and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high affinity for estrogen receptors. This property makes it useful for studying the effects of estrogen on the body and for investigating potential therapeutic applications of estrogen-related compounds. However, one limitation of using this compound is its moderate yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one. One direction is the further optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, Alzheimer's disease, and obesity. In addition, the compound's effects on lipid metabolism and cognitive function could be further studied to identify potential new treatments for these conditions. Finally, the compound's interactions with other receptors in the body could be investigated to identify new potential therapeutic targets.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one is a complex process that requires several steps. The first step involves the reaction of 4-bromobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is reacted with 4-bromo-2-butanone in the presence of a base to form the desired product. The yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for estrogen receptors and has been investigated as a potential treatment for breast cancer. In addition, it has been studied for its ability to improve bone density and reduce the risk of osteoporosis. Other potential therapeutic applications of this compound include the treatment of cardiovascular diseases, Alzheimer's disease, and obesity.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11(8-15(20)12-2-4-13(18)5-3-12)19-14-6-7-16-17(9-14)22-10-21-16/h2-9,19H,10H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZAVILNYDAJAV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-ylamino)-1-(4-bromophenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)